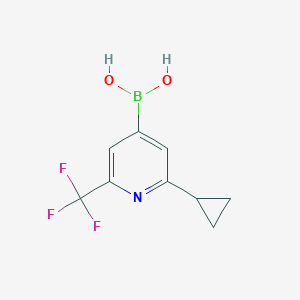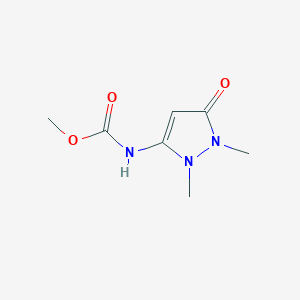
Methyl (1,2-dimethyl-5-oxo-2,5-dihydro-1H-pyrazol-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (1,2-dimethyl-5-oxo-2,5-dihydro-1H-pyrazol-3-yl)carbamate is a chemical compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1,2-dimethyl-5-oxo-2,5-dihydro-1H-pyrazol-3-yl)carbamate typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . The reaction conditions often require refluxing the mixture to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification techniques are crucial in scaling up the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (1,2-dimethyl-5-oxo-2,5-dihydro-1H-pyrazol-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Methyl (1,2-dimethyl-5-oxo-2,5-dihydro-1H-pyrazol-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Methyl (1,2-dimethyl-5-oxo-2,5-dihydro-1H-pyrazol-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its mechanism of action fully.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl: This compound shares a similar pyrazole core structure but differs in its substituents.
Indole Derivatives: Although structurally different, indole derivatives also exhibit a wide range of biological activities and are used in similar research applications.
Uniqueness
Methyl (1,2-dimethyl-5-oxo-2,5-dihydro-1H-pyrazol-3-yl)carbamate is unique due to its specific substituents, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H11N3O3 |
|---|---|
Poids moléculaire |
185.18 g/mol |
Nom IUPAC |
methyl N-(1,2-dimethyl-5-oxopyrazol-3-yl)carbamate |
InChI |
InChI=1S/C7H11N3O3/c1-9-5(8-7(12)13-3)4-6(11)10(9)2/h4H,1-3H3,(H,8,12) |
Clé InChI |
JPZAAQDQTSBFIB-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC(=O)N1C)NC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


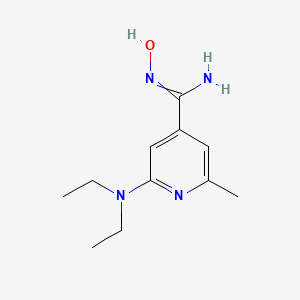
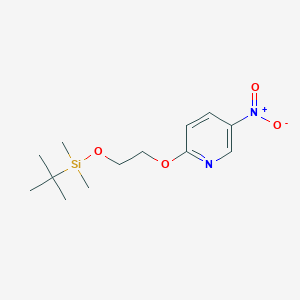

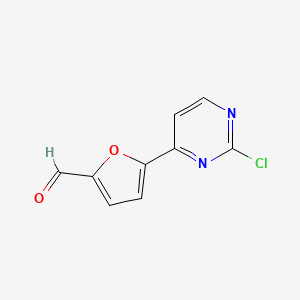
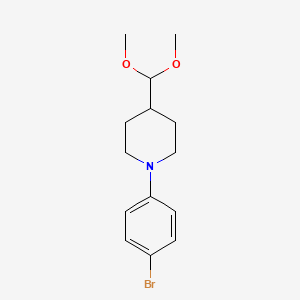

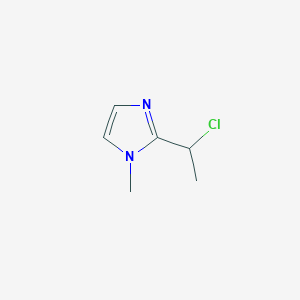
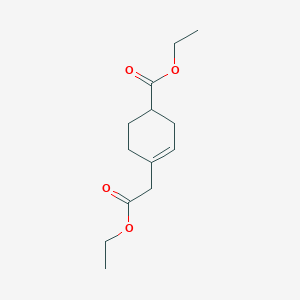
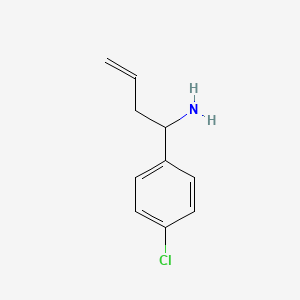
![8-(Chloromethyl)-2-cyclopropyl-2-azaspiro[4.5]decane](/img/structure/B13973685.png)
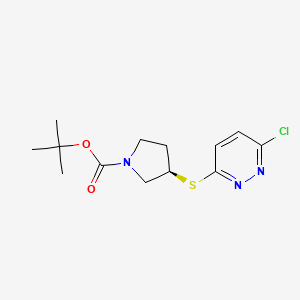
![Benzyl 8-(bromomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13973690.png)
